molecular formula C23H30N12O8S2 B606591 Ceftolozane CAS No. 689293-68-3

Ceftolozane

Cat. No.: B606591
CAS No.: 689293-68-3
M. Wt: 666.7 g/mol
InChI Key: JHFNIHVVXRKLEF-XBTMOFHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftolozane is a semi-synthetic broad-spectrum fifth-generation cephalosporin antibiotic. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired bacterial pneumonia. This compound is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, which are resistant to conventional antibiotics .

Chemical Reactions Analysis

Ceftolozane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, particularly at the pyrazole and thiadiazole moieties, resulting in derivatives with different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Complicated Intra-abdominal Infections (cIAI)

Ceftolozane/tazobactam has been shown to be effective in treating cIAI in clinical trials. A systematic review indicated that it has a clinical success rate exceeding 70-80% in these cases .

Complicated Urinary Tract Infections (cUTI)

The drug is approved for treating cUTIs, including those caused by multidrug-resistant organisms. Studies report high clinical success rates in real-world settings, with significant efficacy against resistant strains .

Hospital-acquired and Ventilator-associated Pneumonia

This compound/tazobactam has been utilized effectively for patients with hospital-acquired pneumonia and ventilator-associated pneumonia. Its use in these settings has been supported by various observational studies demonstrating favorable outcomes .

Case-Control Study on Hematologic Malignancies

A notable case-control study analyzed the effectiveness of this compound/tazobactam in patients with hematologic malignancies suffering from Pseudomonas aeruginosa infections. The study found that patients treated with this compound/tazobactam had lower mortality rates and similar clinical cure rates compared to those receiving alternative treatments .

Multicenter Outpatient Experience

A multicenter retrospective study assessed the outcomes of this compound/tazobactam usage in outpatient settings. The results indicated that the treatment was well-tolerated and resulted in significant clinical improvement across various infection types, including osteomyelitis and skin infections .

Efficacy Against Multidrug-Resistant Strains

This compound/tazobactam has gained recognition for its effectiveness against multidrug-resistant pathogens, particularly Pseudomonas aeruginosa. A systematic review highlighted its role as a critical option for treating infections caused by carbapenem-resistant strains, which are increasingly prevalent .

Mechanism of Action

Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. Tazobactam, when combined with this compound, inhibits beta-lactamases, enzymes produced by bacteria that degrade beta-lactam antibiotics, thereby enhancing the efficacy of this compound .

Comparison with Similar Compounds

Ceftolozane is often compared with other cephalosporins and beta-lactamase inhibitor combinations, such as ceftazidime/avibactam and cefepime. Unlike ceftazidime, this compound has a modified side-chain at the 3-position of the cephem nucleus, which confers potent antipseudomonal activity. This compound is also distinguished by its ability to evade multiple resistance mechanisms employed by Pseudomonas aeruginosa, including efflux pumps and reduced uptake through porins .

Similar compounds include:

    Ceftazidime: Another cephalosporin with antipseudomonal activity.

    Cefepime: A fourth-generation cephalosporin with broad-spectrum activity.

    Ceftriaxone: A third-generation cephalosporin used for a wide range of bacterial infections.

This compound’s unique structure and combination with tazobactam make it particularly effective against multidrug-resistant gram-negative bacteria .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to determine the minimum inhibitory concentration (MIC) of Ceftolozane against multidrug-resistant Pseudomonas aeruginosa?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI/EUCAST guidelines) under controlled conditions. Include quality control strains (e.g., P. aeruginosa ATCC 27853) and test in triplicate to ensure reproducibility. Analyze MIC shifts in sequential isolates to track resistance development. Correlate MICs with genotypic changes (e.g., oprD mutations) and phenotypic assays (e.g., efflux pump activity) .

Q. How should researchers design pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound in preclinical models?

  • Methodological Answer : Use murine infection models (e.g., neutropenic thigh or lung infection) with human-simulated dosing regimens. Measure free drug concentrations via ultrafiltration and link to efficacy targets (e.g., %ƒT > MIC). Incorporate Monte Carlo simulations to account for inter-patient variability. Ensure compliance with ethical guidelines for animal studies, including sample size justification .

Q. What are the key parameters for assessing this compound’s stability in experimental formulations?

  • Methodological Answer : Perform high-performance liquid chromatography (HPLC) under varying pH, temperature, and storage conditions. Quantify degradation products and compare to stability thresholds per ICH guidelines. Use mass spectrometry to identify breakdown pathways. Report results in alignment with journal requirements for reproducibility (e.g., detailed chromatographic conditions in supplementary materials) .

Advanced Research Questions

Q. How can researchers investigate the role of penicillin-binding protein (PBP) affinity modifications in this compound resistance?

  • Methodological Answer : Isolate bacterial membrane proteins and perform competitive binding assays using fluorescent probes like Bocillin FL. Calculate 50% inhibitory concentrations (IC50) for this compound against PBPs (e.g., PBP1a, PBP3). Compare IC50 values between susceptible and resistant strains using nonlinear regression analysis. Validate findings with dacB mutant constructs to link AmpC overexpression to PBP4 loss .

Q. What strategies reconcile discrepancies between in vitro efficacy and clinical outcomes of this compound in ventilator-associated pneumonia (VAP)?

  • Methodological Answer : Conduct translational studies integrating in vitro MIC data, PK/PD modeling, and clinical isolates from bronchoalveolar lavage. Adjust for host factors (e.g., alveolar macrophage activity) and biofilm formation in 3D lung cell models. Use multivariate regression to identify covariates (e.g., renal function, concurrent therapies) affecting drug penetration .

Q. How should researchers analyze conflicting data on this compound’s synergy with β-lactamase inhibitors in carbapenem-resistant Enterobacterales (CRE)?

  • Methodological Answer : Perform checkerboard synergy assays with fractional inhibitory concentration indices (FICI). Combine this compound-tazobactam with meropenem-vaborbactam and test against isogenic strains with defined resistance mechanisms (e.g., blaKPC, blaNDM). Use time-kill curves to validate synergy and genomic sequencing to detect unexpected resistance mutations. Address contradictions by stratifying results by β-lactamase expression levels .

Q. What methodological frameworks are optimal for studying this compound’s impact on gut microbiota in immunocompromised hosts?

  • Methodological Answer : Employ metagenomic sequencing of fecal samples pre- and post-treatment. Use PICRUSt2 to predict functional changes and QIIME2 for taxonomic analysis. Control for confounders (e.g., diet, concomitant antibiotics) with linear mixed-effects models. Include sham-treated controls in animal studies to isolate drug-specific effects .

Q. Data Analysis & Contradiction Management

Q. How should researchers address variability in MIC data for this compound across different laboratories?

  • Methodological Answer : Implement inter-laboratory standardization using common reagents and protocols. Apply Bland-Altman analysis to assess agreement and report 95% confidence intervals. Use hierarchical clustering to identify outlier methodologies. Publish raw data in repositories like Zenodo for independent validation .

Q. What statistical approaches are recommended to analyze this compound’s efficacy in heterogeneous patient cohorts?

  • Methodological Answer : Use propensity score matching to balance covariates (e.g., age, comorbidities). Apply Cox proportional hazards models for survival analysis with time-dependent covariates. For small sample sizes, employ Bayesian hierarchical models to borrow strength across subgroups. Pre-register analysis plans to mitigate data dredging .

Q. Theoretical & Translational Frameworks

Q. How can the PICOT framework structure research questions on this compound’s use in complicated intra-abdominal infections (cIAI)?

  • Methodological Answer :
  • P : Population – Adults with cIAI caused by ESBL-producing E. coli.
  • I : Intervention – this compound-tazobactam 1.5 g q8h.
  • C : Comparison – Piperacillin-tazobactam 4.5 g q8h.
  • O : Outcome – Clinical cure at test-of-cure visit.
  • T : Timeframe – 28-day follow-up.
    Design a randomized controlled trial (RCT) with power analysis based on prior cure rates. Pre-specified subgroup analysis for renal impairment .

Properties

Key on ui mechanism of action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.

CAS No.

689293-68-3

Molecular Formula

C23H30N12O8S2

Molecular Weight

666.7 g/mol

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11+/t12-,18-/m1/s1

InChI Key

JHFNIHVVXRKLEF-XBTMOFHYSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CXA-101;  CXA101;  CXA 101;  FR264205;  FR 264205;  FR-264205;  Ceftolozane brand name: Zerbaxa (with tazobactam).

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.